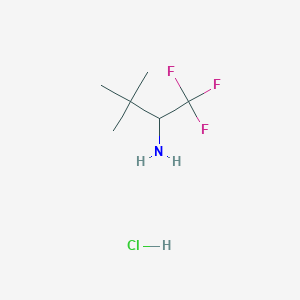

1,1,1-Trifluoro-3,3-dimethylbutan-2-amine hydrochloride

CAS No.: 1354961-17-3

Cat. No.: VC3007722

Molecular Formula: C6H13ClF3N

Molecular Weight: 191.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1354961-17-3 |

|---|---|

| Molecular Formula | C6H13ClF3N |

| Molecular Weight | 191.62 g/mol |

| IUPAC Name | 1,1,1-trifluoro-3,3-dimethylbutan-2-amine;hydrochloride |

| Standard InChI | InChI=1S/C6H12F3N.ClH/c1-5(2,3)4(10)6(7,8)9;/h4H,10H2,1-3H3;1H |

| Standard InChI Key | MXGSFTNYUNYRLZ-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C(C(F)(F)F)N.Cl |

| Canonical SMILES | CC(C)(C)C(C(F)(F)F)N.Cl |

Introduction

Physical and Chemical Properties

1,1,1-Trifluoro-3,3-dimethylbutan-2-amine hydrochloride is a crystalline solid with several distinct physical and chemical characteristics that make it valuable for research and development purposes.

Basic Identification and Properties

The compound has well-defined identification parameters that are essential for both research and regulatory purposes. The key identification data is summarized in Table 1 below:

| Parameter | Value |

|---|---|

| CAS Number | 1354961-17-3 |

| Molecular Formula | C₆H₁₃ClF₃N |

| Molecular Weight | 191.62 g/mol |

| IUPAC Name | 1,1,1-trifluoro-3,3-dimethylbutan-2-amine;hydrochloride |

| Standard InChI | InChI=1S/C6H12F3N.ClH/c1-5(2,3)4(10)6(7,8)9;/h4H,10H2,1-3H3;1H |

| Standard InChIKey | MXGSFTNYUNYRLZ-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C(C(F)(F)F)N.Cl |

| PubChem Compound | 54595842 |

The compound features a trifluoromethyl group and an amine functional group, which contribute significantly to its chemical behavior and reactivity profile. These structural elements make it particularly useful in various chemical reactions and applications.

Stereochemistry and Isomers

1,1,1-Trifluoro-3,3-dimethylbutan-2-amine hydrochloride exists in different stereoisomeric forms due to the chiral center at the C-2 position. The main stereoisomers and their identifying information are presented in Table 2:

| Isomer | CAS Number | InChIKey | Optical Rotation |

|---|---|---|---|

| Racemic mixture | 1354961-17-3 | MXGSFTNYUNYRLZ-UHFFFAOYSA-N | N/A |

| (R)-isomer | 1389320-36-8 | MXGSFTNYUNYRLZ-PGMHMLKASA-N | (-) |

| (S)-isomer | 336105-51-2 | MXGSFTNYUNYRLZ-WCCKRBBISA-N | (+) |

The stereoisomers differ in their three-dimensional arrangement of atoms around the chiral carbon atom, which can lead to different biological activities and applications . This stereochemical diversity is particularly valuable in pharmaceutical research, where different isomers may exhibit varying biological activities.

Synthesis and Preparation Methods

The synthesis of 1,1,1-Trifluoro-3,3-dimethylbutan-2-amine hydrochloride involves several steps, requiring careful control of reaction conditions such as temperature and pressure to optimize yield and purity.

Stereoselective Synthesis

For the preparation of specific stereoisomers, such as the (R) or (S) forms, stereoselective synthetic methods are employed. These methods often involve:

-

Use of chiral auxiliaries

-

Asymmetric catalysis

-

Resolution of racemic mixtures

-

Starting from enantiomerically pure precursors

The choice of method depends on the desired stereoisomer, scale of production, and available starting materials. Stereoselective synthesis is particularly important for applications requiring high enantiomeric purity, such as in pharmaceutical development.

Chemical Reactivity and Behavior

The chemical behavior of 1,1,1-Trifluoro-3,3-dimethylbutan-2-amine hydrochloride is largely dictated by its structural features, particularly the trifluoromethyl group and the amine functionality.

Functional Group Reactivity

As a basic amine, 1,1,1-Trifluoro-3,3-dimethylbutan-2-amine can react with acids to form salts. The electron-withdrawing nature of the trifluoromethyl group influences its reactivity patterns, stabilizing certain reaction intermediates while making others less favorable. This property makes it useful in various chemical transformations where controlled reactivity is desired.

The trifluoromethyl group introduces unique electronic effects that can:

-

Increase lipophilicity

-

Enhance metabolic stability

-

Alter hydrogen bonding capabilities

-

Influence the pKa of the amine group

These properties significantly impact how the compound interacts with biological systems and other chemical entities.

Structure-Activity Relationships

Applications in Research and Industry

1,1,1-Trifluoro-3,3-dimethylbutan-2-amine hydrochloride has several notable applications across different fields, particularly in pharmaceutical research and chemical synthesis.

Pharmaceutical Applications

In pharmaceutical contexts, compounds containing trifluoromethyl groups and amine functionalities are often used as building blocks for drug discovery and development . The specific applications of 1,1,1-Trifluoro-3,3-dimethylbutan-2-amine hydrochloride may include:

-

Serving as a precursor in the synthesis of pharmaceutical intermediates

-

Acting as a building block for the preparation of biologically active compounds

-

Functioning as a component in structure-activity relationship studies

Research has shown that incorporation of the trifluoromethyl group can improve the pharmacokinetic properties of drug candidates, including enhanced metabolic stability and increased lipophilicity .

Use in Chemical Synthesis

Beyond pharmaceutical applications, 1,1,1-Trifluoro-3,3-dimethylbutan-2-amine hydrochloride serves as a valuable reagent in various chemical transformations. Its applications include:

-

Acting as a source of trifluoromethylated building blocks

-

Serving as a chiral auxiliary in asymmetric synthesis

-

Functioning as a nucleophilic component in various reactions

-

Contributing to the development of new synthetic methodologies

The compound's unique structural features make it particularly useful in the synthesis of complex molecules where controlled reactivity and stereochemistry are important considerations.

Analytical Methods and Characterization

Various analytical techniques are employed for the characterization and quality control of 1,1,1-Trifluoro-3,3-dimethylbutan-2-amine hydrochloride.

Spectroscopic Analysis

Nuclear magnetic resonance (NMR) spectroscopy is one of the primary techniques used for structural confirmation and purity assessment of 1,1,1-Trifluoro-3,3-dimethylbutan-2-amine hydrochloride. Both ¹H and ¹⁹F NMR spectroscopy provide valuable information about the compound's structure and purity. Other spectroscopic techniques commonly employed include:

-

Infrared (IR) spectroscopy for functional group identification

-

Mass spectrometry for molecular weight confirmation and fragmentation pattern analysis

-

Ultraviolet-visible (UV-Vis) spectroscopy for electronic transition analysis

These techniques collectively provide comprehensive information about the compound's structure, purity, and properties.

Chromatographic Methods

Chromatographic techniques are essential for the purification and analysis of 1,1,1-Trifluoro-3,3-dimethylbutan-2-amine hydrochloride, particularly for assessing enantiomeric purity in the case of chiral forms. Common chromatographic methods include:

-

High-performance liquid chromatography (HPLC) with chiral stationary phases

-

Gas chromatography (GC) for volatile derivatives

-

Thin-layer chromatography (TLC) for reaction monitoring

These techniques allow for the separation, identification, and quantification of the compound and its potential impurities, ensuring high-quality standards for research and industrial applications.

Comparative Analysis with Related Compounds

To better understand the significance and utility of 1,1,1-Trifluoro-3,3-dimethylbutan-2-amine hydrochloride, it is valuable to compare it with structurally related compounds.

Comparison with Non-Fluorinated Analogues

The presence of the trifluoromethyl group significantly alters the properties of the compound compared to its non-fluorinated counterpart, (S)-3,3-dimethylbutan-2-amine hydrochloride (CAS: 31519-55-8) . The key differences include:

| Property | 1,1,1-Trifluoro-3,3-dimethylbutan-2-amine HCl | 3,3-Dimethylbutan-2-amine HCl |

|---|---|---|

| Molecular Weight | 191.62 g/mol | 137.65 g/mol |

| Boiling Point | Not available | 155.1°C at 760 mmHg |

| Melting Point | Not available | 307°C |

| Lipophilicity | Higher | Lower |

| Acidity of NH protons | Higher | Lower |

| Metabolic Stability | Generally improved | Standard |

These differences highlight the impact of fluorination on the physicochemical properties of the compound, which can be exploited for various applications .

Structure-Activity Relationships in Drug Discovery

In the context of drug discovery, the incorporation of trifluoromethyl groups has been shown to significantly impact the biological activity of compounds. Studies on microtubule (MT)-targeting compounds have demonstrated that the presence and position of fluorine atoms can modulate potency and selectivity .

Research on 1,2,4-triazolo[1,5-a]pyrimidines, which may incorporate 1,1,1-trifluoro-3,3-dimethylbutan-2-amine as a building block, has shown that the degree and pattern of fluorination can significantly influence biological activity. In particular, the presence of an electron-withdrawing group, such as fluorine, at specific positions has been associated with enhanced activity profiles .

Future Research Directions

The unique properties of 1,1,1-Trifluoro-3,3-dimethylbutan-2-amine hydrochloride suggest several promising directions for future research and development.

Synthetic Methodology Development

The development of more efficient and stereoselective methods for the synthesis of 1,1,1-Trifluoro-3,3-dimethylbutan-2-amine hydrochloride and its derivatives represents another important research direction. Areas of focus might include:

-

Novel catalytic approaches for asymmetric synthesis

-

Flow chemistry methodologies for continuous production

-

Green chemistry approaches to minimize environmental impact

-

Exploration of new reagents for trifluoromethylation reactions

These advances would facilitate the broader utilization of this compound and related structures in various applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume